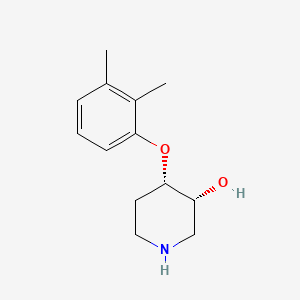

(3S,4R)-4-(2,3-dimethylphenoxy)piperidin-3-ol

Description

Structure

2D Structure

Properties

CAS No. |

66208-11-5 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(3S,4R)-4-(2,3-dimethylphenoxy)piperidin-3-ol |

InChI |

InChI=1S/C13H19NO2/c1-9-4-3-5-12(10(9)2)16-13-6-7-14-8-11(13)15/h3-5,11,13-15H,6-8H2,1-2H3/t11-,13+/m0/s1 |

InChI Key |

ZHFIAFNZGWCLHU-WCQYABFASA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)O[C@H]2CCNC[C@H]2O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNCC2O)C |

Other CAS No. |

66208-11-5 |

Synonyms |

is(3-hydroxy-4-(2,3-dimethylphenoxy))piperidine sulfate CGP 15210G CGP-15210G ifoxetine ifoxetine, cis isomer, sulfate (2:1) salt |

Origin of Product |

United States |

Mechanistic Elucidation of Ifoxetine S Pharmacological Actions

Interaction with the Serotonin (B10506) Transporter (SERT)

The serotonin transporter (SERT) is a key protein involved in the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that regulates serotonergic neurotransmission wikipedia.orgmdpi.comwikipedia.orgmdpi.commayoclinic.org. Many antidepressant drugs, particularly selective serotonin reuptake inhibitors (SSRIs), exert their effects by blocking SERT activity mdpi.comwikipedia.orgmdpi.commayoclinic.org.

Inhibition of Serotonin Reuptake

Ifoxetine is described as an inhibitor of 5-HT reuptake medchemexpress.compatsnap.com. However, research indicates that its inhibitory effect on the uptake of radiolabelled 5-HT into rat brain synaptosomes in vitro or ex vivo is weak nih.govmedchemexpress.com. Similarly, it showed weak inhibition of 5-HT uptake into human and rat thrombocytes in vitro or after pretreatment nih.gov. This weak inhibition is considered an atypical property of ifoxetine nih.gov.

Atypical Potency in In Vitro and Ex Vivo Models (e.g., Rat Brain Synaptosomes, Human/Rat Blood Platelets)

Studies using rat brain synaptosomes and human/rat blood platelets have demonstrated that ifoxetine exhibits only weak potency in inhibiting serotonin uptake nih.govmedchemexpress.com. This finding is unexpected given its ability to prevent chemically-induced serotonin depletion, an effect typically associated with potent serotonin reuptake inhibitors nih.gov. The table below summarizes the observed weak inhibition in these models:

| Model | Species | Serotonin Uptake Inhibition | Reference |

| Brain Synaptosomes | Rat | Weak (in vitro, ex vivo) | nih.govmedchemexpress.com |

| Blood Platelets (in vitro) | Human | Weak | nih.gov |

| Blood Platelets (ex vivo) | Rat | Weak (after pretreatment) | nih.gov |

This atypical potency in standard uptake inhibition assays suggests that ifoxetine's effects on the serotonergic system might involve mechanisms beyond simple competitive blockade of SERT nih.gov.

Proposed Alternative or Additional Mechanisms (e.g., Serotonin Release Inhibition)

The discrepancy between ifoxetine's weak in vitro/ex vivo uptake inhibition and its ability to prevent serotonin depletion in vivo has led to the consideration of alternative or additional mechanisms nih.gov. While the possibility of an active metabolite, sufficient brain accumulation to cause in vivo inhibition, or a pharmacokinetic interaction with depleting agents were considered, they were regarded as unlikely explanations for this atypical profile nih.gov. The research suggests that ifoxetine interacts with serotonergic transmission in ways not fully explained by weak uptake inhibition alone nih.gov. One potential, though not definitively proven, mechanism could involve interference with serotonin release or storage vesicles nih.govnih.gov.

Modulation of Serotonin Dynamics in Neural Systems

Beyond direct interaction with SERT, ifoxetine influences serotonin dynamics within neural systems, particularly in the context of chemically-induced depletion and basal turnover nih.gov.

Prevention of Chemically-Induced Serotonin Depletion (e.g., by H 75/12, p-chloromethamphetamine)

Ifoxetine has been shown to prevent the depletion of serotonin induced by agents such as H 75/12 and p-chloromethamphetamine in the rat brain nih.gov. H 75/12 is a compound known to deplete serotonin stores, and p-chloromethamphetamine (p-CMA), which is converted to p-chloroamphetamine (PCA) in vivo, is a serotonergic neurotoxin that causes rapid and long-lasting depletion of serotonin by acting as a releasing agent and damaging serotonergic neurons wikipedia.orgcaymanchem.com. The ability of ifoxetine to counteract the serotonin depletion caused by these compounds is an effect typically observed with effective inhibitors of 5-HT reuptake nih.gov. Ifoxetine also prevented serotonin depletion in the rat striatum induced by endogenously released dopamine (B1211576) after the combined administration of haloperidol (B65202) and amfonelic acid nih.gov.

Effects on Basal Serotonin Turnover and Metabolite Levels (e.g., 5-hydroxyindoleacetic acid)

Ifoxetine influences basal serotonin turnover, which refers to the synthesis, release, and metabolism of serotonin umich.edu. Studies have indicated that ifoxetine lowers brain levels of 5-hydroxyindoleacetic acid (5-HIAA) in rats nih.gov. 5-HIAA is a primary metabolite of serotonin, and its levels are often used as an indicator of serotonin turnover medscape.comnm.orggoogle.com. A reduction in 5-HIAA suggests that ifoxetine interferes with serotonin metabolism or turnover even in the absence of depleting agents nih.gov. Furthermore, ifoxetine reduced the accumulation of 5-hydroxytryptophan (B29612) after central decarboxylase inhibition, providing additional evidence of its interaction with serotonin metabolism nih.gov.

Receptor Binding and Neurotransmitter System Specificity

Affinity Profile Across Key Neurotransmitter Receptors

Ifoxetine's binding affinity has been assessed across several major neurotransmitter receptor families. The findings indicate a general lack of potent interaction with these receptors. nih.gov

In in vitro studies, Ifoxetine has demonstrated weak or no interactions with 5-HT1 and 5-HT2 receptors. nih.gov This is notable given that many antidepressants, particularly selective serotonin (B10506) reuptake inhibitors (SSRIs), exert their primary effects by modulating the serotonergic system, although their affinity for the receptors themselves can vary. pharmgkb.orgdrugbank.com

Studies have shown that Ifoxetine exhibits weak or no interactions with alpha 1-, alpha 2-, and beta-noradrenoceptors in vitro. nih.gov Furthermore, Ifoxetine did not antagonize noradrenaline depletion in rat brain and only weakly interfered with the uptake of radiolabelled noradrenaline into the rat heart, suggesting limited interaction with the noradrenergic uptake system as well. nih.gov

Ifoxetine has shown weak interactions with dopamine (B1211576) receptors in vivo. nih.gov This indicates a low affinity for dopaminergic binding sites.

Investigations into Ifoxetine's binding profile have extended to other receptor systems. Results indicate weak or no interactions with histamine (B1213489) H1, muscarinic acetylcholine, opiate, GABAA, and benzodiazepine (B76468) receptors in vitro. nih.gov

The following table summarizes the reported affinity profile of Ifoxetine across various receptor systems:

| Receptor System | Affinity/Interaction | Source |

| Serotonin Receptors (5-HT1, 5-HT2) | Weak or no interaction | nih.gov |

| Noradrenergic Receptors (alpha 1, alpha 2, beta) | Weak or no interaction | nih.gov |

| Dopaminergic Receptors | Weak interaction | nih.gov |

| Histamine H1 Receptors | Weak or no interaction | nih.gov |

| Muscarinic Acetylcholine Receptors | Weak or no interaction | nih.gov |

| Opiate Receptors | Weak or no interaction | nih.gov |

| GABAA Receptors | Weak or no interaction | nih.gov |

| Benzodiazepine Receptors | Weak or no interaction | nih.gov |

Dopaminergic Receptors

Specificity of Interaction within the Serotonergic System

Despite exhibiting weak direct receptor binding affinity, particularly for 5-HT1 and 5-HT2 receptors, Ifoxetine's effects suggest an interaction with serotonergic transmission. nih.gov It was found to prevent the depletion of serotonin induced by certain compounds in rat brain. nih.gov This effect is typically associated with compounds that inhibit serotonin reuptake. nih.gov However, Ifoxetine only weakly inhibited the uptake of radiolabelled serotonin in in vitro and ex vivo studies. nih.gov

Pre Clinical Methodologies and Animal Model Studies

In Vitro Research Methodologies

In vitro studies provided initial insights into the interaction of ifoxetine with serotonin (B10506) transporters and other receptors. These methods allow for controlled environments to examine the direct effects of the compound on biological targets.

Radiolabelled Serotonin Uptake Assays

Radiolabelled serotonin uptake assays are a common in vitro method used to evaluate the potency of compounds in inhibiting the reuptake of serotonin into synaptosomes or other cells expressing the serotonin transporter (SERT). Studies using this methodology with ifoxetine have shown that it only weakly inhibited the uptake of radiolabelled 5-HT into rat brain synaptosomes in vitro. nih.gov Similar weak inhibition was observed in human thrombocytes in vitro. nih.gov

Electrically Stimulated Neurotransmitter Overflow Studies (e.g., from prelabelled rat cortical slices)

Electrically stimulated neurotransmitter overflow studies involve stimulating brain tissue slices, such as rat cortical slices, to induce the release of neurotransmitters and then measuring the effect of a compound on this overflow. This method can provide information about a compound's influence on neurotransmitter release and reuptake in a more complex cellular environment than simple uptake assays. While general information on electrically stimulated neurotransmitter release from rat hippocampal slices is available, specific detailed findings regarding ifoxetine's effects in such studies were not prominently found in the search results. einj.org However, studies with other SSRIs like fluoxetine (B1211875) have shown they can decrease the release of FM1-43 induced by electric field stimulation in cultured rat hippocampal neurons, suggesting an influence on presynaptic function. nih.gov

In Vivo Research Methodologies in Rodent Models

In vivo studies in rodents are crucial for understanding the effects of ifoxetine within a living system, allowing for the assessment of its impact on neurochemistry and behavior.

Studies on Serotonin Depletion and Turnover in Rat Brain (e.g., using H 75/12, PCMA)

Studies investigating serotonin depletion and turnover in the rat brain have been used to assess the in vivo activity of ifoxetine. Ifoxetine was found to prevent the depletion of serotonin induced by compounds like H 75/12 and p-chloromethamphetamine (PCMA) in the rat brain. nih.gov These effects are typically associated with compounds that inhibit 5-HT reuptake. nih.gov Ifoxetine also lowered brain 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, and reduced the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) after central decarboxylase inhibition, suggesting an interaction with 5-HT metabolism. nih.gov

Analysis of Neurotransmitter Concentrations in Brain Regions (e.g., whole brain, striatum)

Analysis of neurotransmitter concentrations in different brain regions, such as the whole brain and striatum, provides insight into how ifoxetine affects neurochemical balance. Ifoxetine prevented the depletion of serotonin caused by endogenously released dopamine (B1211576) after the combined administration of haloperidol (B65202) and amfonelic acid in the rat striatum. nih.gov This further supports its influence on serotonergic transmission in specific brain areas.

Behavioral Neuropharmacological Assessments (e.g., Potentiation of 5-hydroxytryptophan neurological syndrome and observed weak effects)

Behavioral neuropharmacological assessments in rodents are used to evaluate the potential behavioral effects of a compound. One such assessment involves the potentiation of the 5-hydroxytryptophan (5-HTP) induced neurological syndrome. The 5-HTP syndrome is a set of behaviors observed in rodents following the administration of 5-HTP, a precursor to serotonin, and is often used to indicate increased central serotonergic activity. Ifoxetine displayed a rather weak potentiation of the neurological effects of 5-hydroxytryptophan. nih.gov This weak effect in behavioral models, despite its ability to prevent serotonin depletion, contributes to its characterization as having atypical properties compared to classical 5-HT uptake inhibitors. nih.gov Studies with other SSRIs like fluoxetine have shown potentiation of 5-HTP mediated effects in humans. nih.gov

Structural Context and Relationships

Ifoxetine as a Piperidine (B6355638) Derivative

Ifoxetine, identified chemically as (±)-bis-[cis-3-hydroxy-4-(2,3-dimethyl-phenoxy)]-piperidine sulfate (B86663), is a synthetic compound belonging to the piperidine class of chemicals. nih.govgoogleapis.comgoogle.com The core of its structure is a piperidine ring, which is a saturated heterocycle consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. The specific chemical name for the active base molecule is (3R,4S)-4-(2,3-dimethylphenoxy)piperidin-3-ol. wikipedia.org

The structure of Ifoxetine is characterized by a 4-aryloxy-3-hydroxypiperidine framework. googleapis.com This includes a 2,3-dimethylphenoxy group attached at the 4th position of the piperidine ring and a hydroxyl group (-OH) at the 3rd position. wikipedia.orgwikidata.org The presence of the piperidine ring is a key feature that places Ifoxetine in this specific chemical family. nih.govwikidata.orgnih.gov Piperidine and its derivatives are common structural motifs found in a wide range of pharmaceuticals and natural products. researchgate.net Ifoxetine was developed in the 1980s and investigated for its potential as an antidepressant. wikipedia.org

Key Structural Features of Ifoxetine:

| Feature | Description |

| Core Nucleus | Piperidine Ring |

| Substituent at C-3 | Hydroxyl group (-OH) |

| Substituent at C-4 | 2,3-dimethylphenoxy ether linkage |

| Chemical Formula | C₁₃H₁₉NO₂ wikipedia.orgwikidata.org |

| Molar Mass | 221.300 g·mol⁻¹ wikipedia.org |

Comparative Structural Analysis within Serotonin (B10506) Reuptake Inhibitor Class

Ifoxetine is classified as a selective serotonin reuptake inhibitor (SSRI), a class of drugs known for their role in treating major depressive disorder and other psychological conditions. wikipedia.orgwikipedia.orgnih.gov While SSRIs share a common mechanism of inhibiting the reuptake of serotonin, they are a structurally diverse group of molecules. biorxiv.orgmdpi.com A comparative analysis of Ifoxetine with other prominent SSRIs, such as Fluoxetine (B1211875) and Paroxetine, reveals significant differences in their chemical architecture.

Fluoxetine's structure is based on a propylamine (B44156) chain, specifically N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. nih.govwikipedia.org It lacks the piperidine ring that is central to Ifoxetine's structure. Instead, it features a trifluoromethylphenoxy group attached to a phenylpropylamine backbone. nih.govdrugbank.com

Paroxetine, like Ifoxetine, contains a piperidine ring. drugbank.com However, its substitution pattern is different. Paroxetine's chemical name is (−)-(3S,4R)-4-(p-fluorophenyl)-3-((3,4-(methylenedioxy)phenoxy)methyl)piperidine. drugbank.com It has a 4-fluorophenyl group at the 4-position and a (3,4-methylenedioxy)phenoxymethyl group at the 3-position of the piperidine ring, distinguishing it from Ifoxetine's 4-aryloxy-3-hydroxy substitution. drugbank.com

The structural diversity among SSRIs, even among those containing a piperidine moiety like Ifoxetine and Paroxetine, highlights how different molecular scaffolds can be tailored to interact with the serotonin transporter. biorxiv.org These structural variations influence the compounds' pharmacological profiles. mdpi.com Ifoxetine was noted for its atypical effects on serotonin uptake, potentially offering a different therapeutic and side-effect profile compared to classical SSRIs. nih.gov

Comparative Data of Selected SSRIs:

| Compound | Molecular Formula | Molar Mass (g·mol⁻¹) | Core Structural Moiety |

| Ifoxetine | C₁₃H₁₉NO₂ wikipedia.orgwikidata.org | 221.300 wikipedia.org | Piperidine |

| Fluoxetine | C₁₇H₁₈F₃NO nih.govdrugbank.com | 309.326 drugbank.com | Phenylpropylamine |

| Paroxetine | C₁₉H₂₀FNO₃ drugbank.com | 329.365 | Piperidine |

Theoretical and Research Implications of Ifoxetine S Profile

Contribution to Understanding Atypical Serotonergic Modulation

Ifoxetine's primary contribution to neuropharmacology lies in its atypical effects on the serotonin (B10506) (5-HT) system. nih.gov Unlike conventional SSRIs, which robustly inhibit serotonin reuptake both in the central nervous system and in peripheral systems like blood platelets, ifoxetine demonstrated a peculiar selectivity. ncats.ionih.gov Research indicated that it specifically and selectively blocks 5-HT reuptake in the brain while having minimal effect on peripheral 5-HT uptake processes. ncats.ionih.gov

This dissociation was a significant finding. Preclinical studies revealed a paradox: while ifoxetine effectively prevented the depletion of brain serotonin by various chemical agents—an action characteristic of serotonin reuptake inhibitors—it showed only weak inhibition of radiolabelled serotonin uptake in in vitro and ex vivo assays using rat brain synaptosomes and human platelets. nih.gov This discrepancy suggested a mechanism of action that diverged from classical reuptake inhibition. Researchers confirmed that ifoxetine's effects were not due to an active metabolite or unusual brain accumulation. nih.gov

Further investigation showed that ifoxetine lowered brain levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, which is consistent with a reduction in serotonin turnover and suggests a genuine interaction with serotonergic transmission. nih.gov Crucially, the compound displayed weak to no interaction with a wide array of other neurotransmitter receptors, including 5-HT1, 5-HT2, adrenergic, histaminic, and muscarinic receptors, underscoring its specific action on the serotonin system. nih.gov This profile of potent in vivo effects on brain serotonin function, coupled with weak in vitro reuptake blockade, marked ifoxetine as a tool for exploring novel mechanisms of serotonergic modulation beyond simple transporter occupancy.

| Pharmacological Effect | Ifoxetine | Classical SSRIs (e.g., Fluoxetine) | Reference |

|---|---|---|---|

| Central 5-HT Reuptake Inhibition (in vivo) | Effective | Effective | nih.govnih.gov |

| Peripheral 5-HT Reuptake Inhibition (platelets) | Very Weak / Absent | Effective | ncats.ionih.gov |

| In Vitro 5-HT Uptake Inhibition (synaptosomes) | Weak | Potent | nih.gov |

| Effect on Brain 5-HIAA Levels | Lowers | Lowers | nih.gov |

| Affinity for other Neuroreceptors (e.g., 5-HT2, Adrenergic) | Weak / None | Variable, but generally low | nih.gov |

Insights into Structure-Activity Relationships for Novel Neurotransmitter Modulators

The chemical structure of ifoxetine, a phenyl-substituted piperidine (B6355638) derivative, offers insights into designing compounds with unique pharmacological activities. nih.govnih.gov Its structure is distinct from the aryloxy-propylamine scaffold of many common SSRIs like fluoxetine (B1211875). nih.gov The specific arrangement of the dimethyl-phenoxy group on the piperidine ring is critical to its activity. nih.gov

Structure-activity relationship (SAR) studies in the broader field of antidepressants highlight the importance of specific substitutions on aromatic rings and the nature of the amine group. For instance, in the fluoxetine series, the presence and position of a trifluoromethyl group on the phenoxy ring dramatically increases potency. longdom.org Similarly, modifications to the N-alkyl substituent can fine-tune activity. nih.gov

Ifoxetine's development as a brain-selective agent suggests that its structure, possibly its stereochemistry and the specific nature of the piperidine and phenoxy groups, achieves a unique interaction with the serotonin transporter (SERT) that may differ in the central versus the peripheral nervous system. This could be due to subtle structural differences in the transporter in different tissues or differences in how the compound crosses the blood-brain barrier and engages its target within the complex milieu of the brain. The exploration of related structures, such as other cyclopropylamine (B47189) and piperidine derivatives, continues in the search for novel receptor ligands, including for targets like the histamine-3 receptor. nih.govgoogle.com

Lessons from Research Discontinuation for Drug Discovery Paradigms

Ifoxetine progressed to Phase II clinical trials for depression but its development was ultimately suspended. ncats.io The reasons for discontinuation are not extensively detailed in published literature, but the trajectory provides valuable lessons for modern drug discovery.

Early clinical trials with ifoxetine were promising. In an open-label study of 33 patients with depression, 17 showed considerable improvement. nih.gov The compound was reported to be well-tolerated, with almost no significant cardiovascular or other physical complaints, which was considered a potential advantage over other 5-HT uptake inhibitors of the era. wikipedia.orgnih.gov

However, the trial also noted that two patients experienced psychotic decompensation, and five others either did not improve or worsened. nih.gov While adverse events are a common reason for discontinuing antidepressant development, it is often a combination of factors including efficacy, tolerability, and strategic considerations. nih.govnih.gov The discontinuation of a drug candidate, even after promising early results, highlights several key paradigms in drug discovery:

The Preclinical-to-Clinical Translation Gap: Ifoxetine’s unique profile—weak in vitro but strong in vivo action—underscores the challenge of relying solely on simple, isolated assay systems. nih.gov While these tests are crucial, they may not fully predict the complex biological activity within a living organism.

Defining a Therapeutic Niche: While ifoxetine's brain-selectivity and favorable side effect profile were advantageous, it needed to demonstrate superior or at least non-inferior efficacy against existing treatments. nih.govnih.gov Failing to meet efficacy endpoints is a primary reason for trial failure.

Risk-Benefit Assessment: The emergence of serious, albeit rare, adverse events like psychosis can halt development, especially if the drug does not offer a substantial efficacy advantage over safer, established alternatives. nih.gov The therapeutic landscape for depression was evolving rapidly, with many SSRIs becoming available, raising the bar for new entrants. mdpi.commhmedical.com

The story of ifoxetine serves as a reminder that a novel mechanism or a theoretical advantage does not guarantee clinical success. Its research, however, contributed to a more nuanced understanding of serotonin pharmacology and provides a salient case study for the complex, multi-stage process of drug development.

Q & A

Q. What are the key pharmacological properties of Ifoxetine that warrant its investigation in neuropharmacological research?

Ifoxetine's molecular dynamics, particularly its interaction with neuronal receptors and transporters, make it a candidate for studying neurotransmitter regulation. Methodologically, researchers should employ techniques like solid-state NMR to analyze segmental dynamics and binding affinities . Standard assays (e.g., radioligand binding) and pharmacokinetic studies (e.g., HPLC for metabolite profiling) are critical for establishing baseline efficacy and absorption rates.

Q. How should researchers design initial in vitro experiments to evaluate Ifoxetine's mechanism of action?

Begin with cell-based models (e.g., neuronal cell lines or primary cultures) to assess receptor activation/inhibition. Use dose-response curves to determine IC50/EC50 values, and include controls for off-target effects (e.g., siRNA knockdown of target receptors). Experimental protocols should align with reproducibility standards, such as pre-registering hypotheses and using blinded data analysis .

Q. What validated animal models are appropriate for preliminary efficacy studies of Ifoxetine?

Rodent models (e.g., chronic stress or induced-depression paradigms) are widely used. Ensure ethical compliance (e.g., IACUC protocols) and standardize variables like dosage, administration routes, and behavioral endpoints (e.g., forced swim test). Include sham and positive-control groups to contextualize results .

Advanced Research Questions

Q. How can researchers resolve conflicting data on Ifoxetine's efficacy across different neuronal models?

Conduct a systematic review to identify confounding variables (e.g., model specificity, dosage discrepancies). Follow this with a meta-analysis using random-effects models to quantify heterogeneity. If contradictions persist, design replication studies with harmonized protocols (e.g., standardized cell lines or transgenic animals) and publish negative results to reduce bias .

Q. What advanced methodologies are recommended for elucidating Ifoxetine's impact on synaptic plasticity?

Combine electrophysiological recordings (e.g., patch-clamp for long-term potentiation/depression) with multi-omics approaches (transcriptomics/proteomics) to map downstream signaling pathways. Use machine learning to integrate high-dimensional data and identify biomarkers of plasticity modulation .

Q. How should researchers optimize experimental parameters for longitudinal studies of Ifoxetine's chronic effects?

Employ factorial designs to test interactions between dosage, duration, and comorbid conditions (e.g., metabolic stressors). Use mixed-effects models to account for intra-subject variability and attrition. Longitudinal pharmacokinetic sampling (e.g., microdialysis in freely moving animals) can correlate drug levels with behavioral outcomes .

Methodological Considerations

Q. What statistical approaches are critical for analyzing non-linear responses to Ifoxetine in heterogeneous populations?

Q. How can researchers ensure reproducibility when transitioning from in vitro to in vivo Ifoxetine studies?

Adopt the ARRIVE 2.0 guidelines for animal research, detailing all experimental variables (e.g., housing conditions, circadian timing). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro and in vivo data, and validate findings with orthogonal assays (e.g., immunohistochemistry alongside behavioral tests) .

Q. What strategies mitigate bias in blinded trials investigating Ifoxetine's cognitive effects?

Implement double-blinding with third-party randomization (e.g., block randomization via software). Use objective endpoints (e.g., EEG biomarkers for attention) alongside subjective scales. Pre-register analysis plans to prevent p-hacking and data dredging .

Ethical and Reporting Standards

Q. How should researchers address ethical concerns in human trials involving Ifoxetine?

Submit protocols to institutional review boards (IRBs) for approval, emphasizing informed consent and risk mitigation (e.g., monitoring for adverse events). Publish trial designs on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines for reporting results, including dropout rates and intention-to-treat analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.